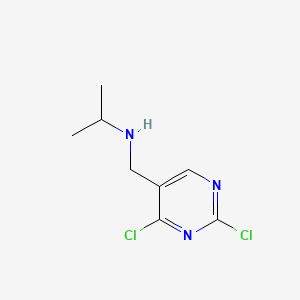

6-Bromo-5-chloro-1-indanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromo-5-chloro-1-indanone” is a compound that belongs to the 1-indanone derivatives . It is used as an organic chemical synthesis intermediate .

Synthesis Analysis

The synthesis of 1-indanones, including “6-Bromo-5-chloro-1-indanone”, has been extensively studied. More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed .

Molecular Structure Analysis

The molecular formula of “6-Bromo-5-chloro-1-indanone” is C9H6BrClO . The average mass is 245.500 Da and the monoisotopic mass is 243.929047 Da .

Physical And Chemical Properties Analysis

“6-Bromo-5-chloro-1-indanone” is a white to yellow crystalline powder or needles. Its density is 1.608g/cm3, melting point is 111-115°C, boiling point is 291.6°C at 760mmHg, flash point is 111.6°C, refractive index is 1.6231, and vapor pressure is 0.002mmHg at 25°C .

Scientific Research Applications

- Details : Researchers utilize this compound to create more complex molecules through various reactions. Its bromine and chlorine substituents make it versatile for building larger structures .

- Details : These compounds have been investigated for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Additionally, they hold promise in treating neurodegenerative diseases and may serve as cardiovascular drugs .

- Details : Scientists explore their potential as pharmaceutical agents to combat Alzheimer’s disease, aiming to improve cognitive function and slow disease progression .

- Details : Researchers investigate their use as insecticides, fungicides, and herbicides due to their structural features and bioactivity .

- Details : Some compounds inhibit HCV replication, making them potential candidates for antiviral therapy .

Organic Synthesis Intermediate

Biological Activity and Medicinal Chemistry

Alzheimer’s Disease Research

Insecticides, Fungicides, and Herbicides

Hepatitis C Treatment

Natural Products Synthesis

Safety and Hazards

Future Directions

“6-Bromo-5-chloro-1-indanone” and other halogen-containing drugs have emerged in recent years. In 2021, 14 new chemical entities were approved by the FDA for clinical use . These data highlight the emergent role of halogens, particularly fluorine and chlorine, in the preparation of drugs for the treatment of several diseases such as viral infections, several types of cancer, cardiovascular disease, multiple sclerosis, migraine, and inflammatory diseases such as vasculitis .

Mechanism of Action

Target of Action

It’s known that 1-indanone derivatives have been widely used in medicine and have shown biological activity . They have applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and more .

Mode of Action

It’s known that 1-indanone derivatives interact with various biological targets to exert their effects . The interaction with these targets leads to changes at the molecular and cellular level, resulting in the observed biological activity.

Biochemical Pathways

1-indanone derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . These compounds can influence the function of key enzymes, receptors, and other proteins, thereby altering the biochemical pathways in which these targets are involved.

Result of Action

It’s known that 1-indanone derivatives can have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular function and biochemistry.

properties

IUPAC Name |

6-bromo-5-chloro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXCLAYHZBRJFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-chloro-1-indanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)